molecular formula C16H14FN3O4 B6622179 N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide CAS No. 749906-27-2

N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide

Cat. No.: B6622179
CAS No.: 749906-27-2
M. Wt: 331.30 g/mol
InChI Key: BLCUFOVTYMYRFM-UHFFFAOYSA-N
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Description

N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluoroaniline group, a nitrobenzamide group, and a propyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-fluoroaniline, which can be synthesized by the hydrogenation of 4-nitrofluorobenzene . The next step involves the reaction of 4-fluoroaniline with a suitable acylating agent to introduce the oxopropyl group. Finally, the nitrobenzamide group is introduced through a nitration reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The fluoroaniline group can interact with enzymes or receptors, modulating their activity. The nitrobenzamide group can participate in redox reactions, influencing cellular processes. The overall effect of the compound depends on its ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c17-12-3-5-13(6-4-12)19-15(21)9-10-18-16(22)11-1-7-14(8-2-11)20(23)24/h1-8H,9-10H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCUFOVTYMYRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329882
Record name N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749906-27-2
Record name N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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